molecular formula C13H12ClNO4 B6279613 ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate CAS No. 27333-34-2

ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Cat. No.: B6279613
CAS No.: 27333-34-2
M. Wt: 281.7
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Description

Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by substituents at positions 3 (ethyl carboxylate), 4 (hydroxyl), 5 (chloro), and 8 (methoxy). The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and reactivity. Its molecular formula is C₁₃H₁₂ClNO₅, with a molecular weight of 297.69 g/mol .

Properties

IUPAC Name

ethyl 5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-3-19-13(17)7-6-15-11-9(18-2)5-4-8(14)10(11)12(7)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJJOXUTVCCCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352762
Record name ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27333-34-2
Record name ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 5-chloro-8-methoxyquinoline-3-carboxylic acid, the esterification process can be carried out using ethanol and an acid catalyst to form the ethyl ester. The hydroxy group can be introduced through selective hydroxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-4-oxo-8-methoxyquinoline-3-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

    Substitution: Formation of ethyl 5-amino-4-hydroxy-8-methoxyquinoline-3-carboxylate or ethyl 5-thio-4-hydroxy-8-methoxyquinoline-3-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising activity against infectious diseases, particularly due to their antibacterial and antifungal properties. Researchers are investigating its potential as a precursor for developing new anticancer, antimicrobial, and anti-inflammatory drugs .

Mechanism of Action
The compound may exert its therapeutic effects by interacting with specific molecular targets, such as enzymes or receptors involved in disease pathways. Understanding these interactions can lead to the discovery of novel therapeutic agents .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing more complex heterocyclic structures. Its unique substitution pattern allows for various chemical reactions, such as oxidation and substitution, enabling the formation of diverse derivatives with potential biological activities .

Agricultural Chemistry

In agricultural applications, this compound is employed in formulating agrochemicals. It provides effective pest control solutions while minimizing environmental impact compared to traditional pesticides. The compound's efficacy and reduced toxicity make it an attractive option for sustainable agricultural practices .

Material Science

Researchers are exploring the use of this compound in developing advanced materials such as coatings and polymers. Its chemical resistance and durability make it suitable for applications that require robust materials capable of withstanding harsh conditions .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in ensuring accuracy in detecting and quantifying related compounds in various samples, thus playing a vital role in quality control and research methodologies .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to the death of pathogenic cells. The presence of functional groups like the chloro and hydroxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogues with substitutions at positions 4, 5, 6, 7, or 8 of the quinoline ring. Key examples include:

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate 5-Cl, 4-OH, 8-OCH₃ C₁₃H₁₂ClNO₅ 297.69 Unique combination of Cl (electron-withdrawing) and OCH₃ (electron-donating)
Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate (CAS 56881-09-5) 5-Cl, 4-OH C₁₂H₁₀ClNO₃ 251.67 Lacks 8-OCH₃, leading to reduced steric hindrance and higher solubility
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 1019015-59-8) 8-F, 4-OH C₁₂H₁₀FNO₃ 235.21 Fluorine at position 8 enhances electronegativity and metabolic stability
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS 334971-28-7) 4-Cl, 6-F, 8-OCH₃ C₁₃H₁₁ClFNO₃ 299.69 Dual halogen substitution (Cl and F) alters electronic distribution
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate 4-OH, 8-OCH₃ C₁₃H₁₃NO₅ 263.25 Absence of Cl reduces potential toxicity and modifies reactivity

Physicochemical Properties

  • Solubility : The hydroxyl group at position 4 enhances water solubility via hydrogen bonding, while the methoxy group at position 8 increases lipophilicity. This balance makes the compound more amphiphilic than analogues lacking either group (e.g., CAS 56881-09-5) .
  • Reactivity : The chloro group at position 5 facilitates electrophilic substitution reactions, whereas the methoxy group at position 8 stabilizes the aromatic ring through resonance donation. This contrasts with fluorine-substituted analogues (e.g., CAS 1019015-59-8), where the inductive effect of fluorine dominates .

Biological Activity

Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler quinoline derivatives. A common synthetic route includes the condensation of 5-chloro-4-hydroxy-8-methoxyquinoline with ethyl chloroacetate under basic conditions, followed by hydrolysis and esterification processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus22
Escherichia coli20
Pseudomonas aeruginosa24
Klebsiella pneumoniae25

These results suggest that the compound can serve as a potential lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Antitumor Activity

The quinoline derivatives, including this compound, have been investigated for their antitumor properties. In a study involving various cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. For instance:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)18
A549 (lung cancer)12

These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has been shown to possess anti-inflammatory properties. Experimental models have indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound. This suggests potential applications in managing inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death.
  • Cytotoxicity Mechanisms : In cancer cells, it could induce apoptosis through mitochondrial pathways.
  • Cytokine Modulation : It may modulate signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Bacterial Resistance : A recent study evaluated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity that could contribute to overcoming current resistance challenges .
  • Anticancer Research : In vivo studies using mouse models showed reduced tumor growth when treated with this compound compared to untreated controls, reinforcing its potential as an anticancer therapy .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of the quinoline core through cyclization of substituted anilines with β-keto esters. Chlorination and methoxylation steps follow, often using POCl₃ for chlorination and alkyl halides for methoxy group introduction .
  • Key considerations :

  • Temperature control during cyclization (120–140°C) minimizes side reactions.
  • Catalytic vs. stoichiometric reagents: Use of BF₃·Et₂O improves regioselectivity in methoxylation .
  • Table 1 : Comparison of synthetic methods:
MethodYield (%)Purity (%)Key Limitation
Thermal cyclization45–5590–95Requires inert atmosphere
Microwave-assisted65–7098Limited scalability
Acid-catalyzed (H₂SO₄)50–6085–90Byproduct formation

Q. How can spectroscopic and crystallographic methods resolve ambiguities in the compound’s structural characterization?

  • Techniques :

  • X-ray crystallography : Resolves substituent positions (e.g., Cl at C5 vs. C7) and confirms hydrogen-bonding networks (e.g., hydroxyl group at C4). SHELX software is standard for refinement .
  • NMR : 1^1H NMR distinguishes methoxy (δ 3.8–4.0 ppm) and hydroxyl protons (broad singlet at δ 10–12 ppm). 13^{13}C NMR confirms ester carbonyl (δ 165–170 ppm) .
    • Data contradiction example : Discrepancies in NOESY correlations for methoxy group orientation can be resolved via high-resolution crystallography .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity while maintaining stability under physiological conditions?

  • Approach :

  • Structure-activity relationship (SAR) : Modifying the 8-methoxy group to trifluoromethyl (as in related quinoline derivatives) enhances antimicrobial activity but reduces solubility. Ethyl ester hydrolysis to carboxylic acid improves pharmacokinetics but lowers membrane permeability .
  • Table 2 : Bioactivity vs. substituent effects:
Substituent (Position)LogPMIC (μg/mL) B. subtilisStability (t₁/₂ in PBS)
8-Methoxy2.112.58 hours
8-Trifluoromethyl3.56.24 hours
6-Fluoro-8-methoxy2.39.86 hours

Q. How can computational modeling predict interaction mechanisms with biological targets (e.g., DNA gyrase)?

  • Methods :

  • Docking studies (AutoDock Vina) : The 4-hydroxy group forms hydrogen bonds with Ser84 and Asp88 residues in E. coli gyrase, while the quinoline core intercalates into DNA .
  • MD simulations : Reveal destabilization of the enzyme’s active site upon binding, correlating with experimental IC₅₀ values .
    • Validation : Cross-validate predictions with mutagenesis assays (e.g., Ser84Ala mutation reduces binding affinity by 80%) .

Q. What experimental controls are critical when analyzing contradictory data in cytotoxicity assays?

  • Best practices :

  • Use MTT and resazurin assays in parallel to exclude false positives from esterase interference.
  • Include a quinolone control (e.g., ciprofloxacin) to benchmark activity against known standards .
  • Normalize data to cell viability under varying pH conditions, as the compound’s solubility decreases at physiological pH .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Factors :

  • Solvent effects : DMSO concentration >1% artificially elevates IC₅₀ by disrupting membrane integrity.
  • Cell line variability : HepG2 cells show higher sensitivity (IC₅₀ = 8 μM) compared to HEK293 (IC₅₀ = 22 μM) due to differential expression of efflux pumps .
    • Resolution : Standardize protocols using CLSI guidelines and report solvent concentrations explicitly .

Key Resources

  • Crystallography : SHELX suite for structure refinement .
  • Bioactivity Assays : CLSI guidelines for antimicrobial testing .

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